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Compound of Interest

Compound Name: 4-Cyanobenzenesulfonamide

Cat. No.: B1293931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 4-
cyanobenzenesulfonamide and its derivatives. The core focus of this document is on their

potent inhibitory effects on carbonic anhydrases (CAs), with additional details on their emerging

roles as anticancer and antimicrobial agents. This guide summarizes key quantitative data,

details experimental methodologies, and visualizes complex biological pathways and

experimental workflows to facilitate a comprehensive understanding for researchers and drug

development professionals.

Introduction to 4-Cyanobenzenesulfonamide
Derivatives
Sulfonamides are a critical class of bioactive compounds that have played a pivotal role in drug

discovery and development, with numerous FDA-approved medications containing this motif. A

key biological feature of primary sulfonamides is their ability to inhibit the metalloenzyme

carbonic anhydrase (CA) by binding to the zinc ion in the catalytic site. 4-
Cyanobenzenesulfonamide derivatives have recently emerged as a novel class of inhibitors

targeting these ubiquitous enzymes. CAs are involved in numerous physiological and

pathological processes, including respiration, pH homeostasis, bone resorption, and

tumorigenesis, making them attractive therapeutic targets.
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Carbonic Anhydrase Inhibition
Recent studies have focused on the synthesis and evaluation of 4-

cyanamidobenzenesulfonamide derivatives as inhibitors of various human (hCA) and bacterial

CA isoforms. These compounds have shown significant inhibitory potency, particularly against

cytosolic hCA isoforms.

Quantitative Inhibition Data
The inhibitory activity of a series of novel 4-cyanamidobenzenesulfonamide derivatives has

been evaluated against several human and bacterial carbonic anhydrase isoforms. The data,

expressed as inhibition constants (Kᵢ), are summarized in the table below. A clear structure-

activity relationship is observed, with longer aliphatic chains (C6, C7, and C18) as substituents

at the cyanamide functionality leading to more effective inhibition of human isoforms.[1][2][3][4]
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Comp
ound

Substit
uent
(R)

hCA I
(Kᵢ,
nM)

hCA II
(Kᵢ,
nM)

hCA
VII (Kᵢ,
nM)

hCA
XIII (Kᵢ,
nM)

SscCA
(Kᵢ,
µM)

StCA1
(Kᵢ,
nM)

StCA2
(Kᵢ,
µM)

8 -CH₃ 158.4 12.3 8.9 125.6 9.59 91.1 >10

9 -C₂H₅ 149.2 10.1 7.5 110.3 8.76 85.4 >10

10 -C₃H₇ 135.7 9.8 6.8 101.2 7.54 78.9 >10

11 -C₄H₉ 121.4 8.5 5.4 95.8 6.88 70.2 >10

12 -C₆H₁₃ 98.5 6.2 4.1 80.1 4.52 50.7 8.97

13 -C₇H₁₅ 85.6 5.1 3.9 75.4 3.87 51.2 7.65

14 -C₁₈H₃₇ 89.2 5.8 4.0 78.9 4.11 55.8 8.13

15

-

CH₂CH

=CH₂

165.3 14.8 10.2 130.1 9.89 95.6 >10

16 -CH₂Ph 170.1 15.2 11.5 135.4 >10 101.3 >10

17
-CH₂(4-

Br-Ph)
175.8 16.1 12.0 140.2 >10 105.7 >10

AAZ* - 250 12 2.5 15 0.86 58.3 0.98

*Acetazolamide (AAZ) was used as a standard inhibitor.

Anticancer and Antimicrobial Activity
Beyond carbonic anhydrase inhibition, certain benzenesulfonamide derivatives have

demonstrated potential as anticancer and antimicrobial agents.

Anticancer Activity
A series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their

anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and a

normal breast cell line (MCF-10A). Several compounds showed significant and selective

inhibitory effects against the cancer cell lines.
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Compound
MDA-MB-231 (IC₅₀,
µM)

MCF-7 (IC₅₀, µM) MCF-10A (IC₅₀, µM)

4b 4.21 5.12 >100

4c 6.31 7.89 >100

4e 3.58 4.58 19.87

4g 5.54 2.55 42.11

4h 1.52 3.19 26.54

Staurosporine* 7.67 5.89 -

*Staurosporine was used as a standard anticancer agent.

These compounds exhibited excellent enzyme inhibition against the cancer-related isoform CA

IX, with IC₅₀ values ranging from 10.93 to 25.06 nM, and showed remarkable selectivity for CA

IX over CA II.[5] Compound 4e was found to induce apoptosis in MDA-MB-231 cells.[5]

Experimental Protocols
Synthesis of 4-Cyanamidobenzenesulfonamide
Derivatives
A one-pot, two-step protocol was developed for the synthesis of novel 4-

cyanamidobenzenesulfonamide derivatives from the easily accessible methyl (4-

sulfamoylphenyl)carbamimidothioate.[1][2][3][4]

Step 1: Synthesis of Potassium cyano(4-sulfamoylphenyl)amide A mixture of methyl (4-

sulfamoylphenyl)carbamimidothioate and potassium carbonate in DMF is heated at 100 °C for

1.5 hours.

Step 2: Synthesis of 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide derivatives To the in

situ generated potassium cyano(4-sulfamoylphenyl)amide, the respective alkyl or benzyl halide

is added, and the mixture is stirred at 40-100 °C for 1-1.5 hours. The product is then

precipitated by the addition of water, filtered, and washed.
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Starting Materials

Reaction Steps Final Product
Methyl (4-sulfamoylphenyl)carbamimidothioate

Step 1: In situ generation of Potassium cyano(4-sulfamoylphenyl)amide
(DMF, 100°C, 1.5h)K₂CO₃

Alkyl/Benzyl Halide (RX)

Step 2: N-alkylation/benzylation
(DMF, 40-100°C, 1-1.5h) 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide

Click to download full resolution via product page

General synthesis workflow for 4-cyanamidobenzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various CA isoforms is determined using a

stopped-flow instrument for assaying CO₂ hydration activity.

Enzyme and Inhibitor Preparation: The CA isoforms are purified. Stock solutions of the

inhibitors are prepared in DMSO.

Assay Buffer: A buffer solution (e.g., Tris-HCl) is used.

Measurement: The enzymatic activity is measured by monitoring the change in pH. The CO₂

hydration reaction is initiated by mixing a CO₂-saturated water solution with the buffer

containing the enzyme and the inhibitor.

Data Analysis: The catalytic rates are determined, and IC₅₀ values are calculated from dose-

response curves. Inhibition constants (Kᵢ) are then calculated using the Cheng-Prusoff

equation.
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Preparation

Assay Execution

Data Analysis

Prepare Enzyme Solution
(hCA isoforms)

Mix Enzyme and Inhibitor

Prepare Inhibitor Solutions
(4-Cyanobenzenesulfonamide derivatives) Prepare CO₂-Saturated Solution

Initiate Reaction with CO₂ Solution

Monitor pH Change
(Stopped-flow instrument)

Determine Catalytic Rates

Calculate IC₅₀ from Dose-Response Curves

Calculate Kᵢ using Cheng-Prusoff Equation
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Workflow for the carbonic anhydrase inhibition assay.

Mechanism of Action and Signaling Pathways
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The primary mechanism of action of 4-cyanobenzenesulfonamide derivatives is the inhibition

of carbonic anhydrase. By binding to the zinc ion in the active site of CA, these compounds

block the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate

and a proton. This disruption of CO₂ and bicarbonate transport affects various downstream

physiological and pathological processes.

In the context of cancer, the inhibition of tumor-associated isoforms like CA IX leads to a

decrease in the acidification of the tumor microenvironment, which in turn can inhibit tumor

growth, metastasis, and chemoresistance.

4-Cyanobenzenesulfonamide
Derivative

Carbonic Anhydrase (e.g., CA IX)

Binds to Zn²⁺ in active site

Inhibition of CA Activity

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

Catalyzes

Disruption of pH Homeostasis

Blocks

Decreased Tumor Microenvironment
Acidification

Inhibition of Tumor Growth
and Metastasis

Click to download full resolution via product page

Mechanism of carbonic anhydrase inhibition and its anti-tumor effect.

Structure-Activity Relationship (SAR)
A clear structure-activity relationship has been established for the 4-

cyanamidobenzenesulfonamide derivatives in their inhibition of human carbonic anhydrase
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isoforms. The length of the aliphatic chain substituent at the cyanamide functionality plays a

crucial role in the inhibitory potency.

Chemical Structure

Biological Activity

Relationship

4-Cyanamidobenzenesulfonamide Core

Inhibitory Potency against hCAs

Aliphatic Chain Substituent (R) Increase in Chain Length
(e.g., C1 to C6, C7)

Decrease in Kᵢ

Increased Potency

Click to download full resolution via product page

Structure-Activity Relationship for hCA inhibition.

Conclusion
4-Cyanobenzenesulfonamide and its derivatives represent a promising class of compounds

with significant biological activity, primarily as potent inhibitors of carbonic anhydrases. The

well-defined structure-activity relationships and the development of efficient synthetic routes

pave the way for the design of novel and more selective inhibitors. The demonstrated

anticancer and antimicrobial activities of some derivatives further broaden their therapeutic

potential. This guide provides a foundational understanding for researchers and professionals

in the field to explore and expand upon the development of these versatile compounds for

various therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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